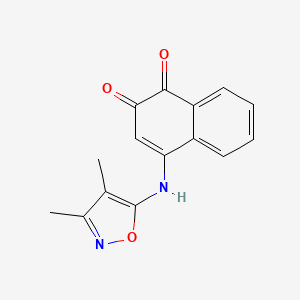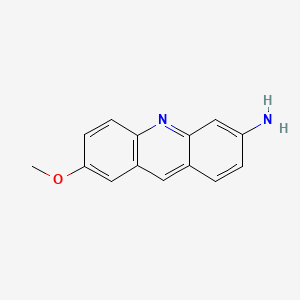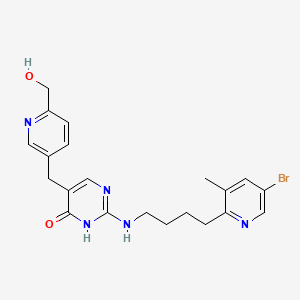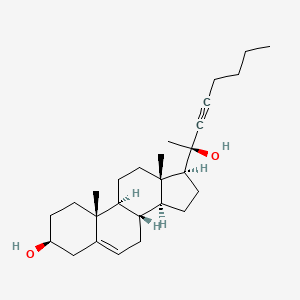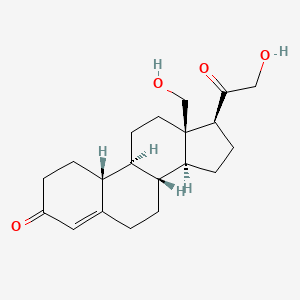
1-(4-硝基苯基)丙-2-炔-1-醇
描述
Synthesis Analysis
The synthesis of compounds related to 1-(4-Nitrophenyl)prop-2-yn-1-ol often involves Claisen-Schmidt condensation reactions, demonstrating the versatility in generating chalcone derivatives and related structures (Salian et al., 2018). Another approach includes the synthesis of nitro-substituted chalcones through interactions between nitroacetophenone and nitrobenzaldehyde (Hidalgo et al., 2021).
Molecular Structure Analysis
Molecular structure and crystallography studies offer insights into the geometric and electronic configurations of related nitrophenyl compounds. For example, the crystal structure of compounds with similar nitrophenyl groups has been determined, highlighting the influence of weak intermolecular interactions on molecular arrangement (Tamer et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives can lead to a variety of products depending on the reactants and conditions. For instance, cycloaddition reactions of nitrophenyl-substituted ylides have been explored for their potential to generate novel fullerene derivatives (Ovcharenko et al., 1997).
Physical Properties Analysis
The physical properties, such as solvatochromism and solubility, of nitro-substituted phenolates have been studied, revealing the impact of molecular structure on these characteristics (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity and stability, are crucial for their application in various fields. Studies have investigated the reactivity of 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives towards different nucleophiles, elucidating the mechanisms and products of these reactions (Androsov & Neckers, 2007).
科学研究应用
有机合成
化合物1-(4-硝基苯基)丙-2-炔-1-醇可用于有机合成。 例如,它可用于合成其他复杂的有机化合物 {svg_1} {svg_2}.
生物潜力
一些类似化合物的衍生物已显示出抗炎和镇痛活性 {svg_3}。虽然它与1-(4-硝基苯基)丙-2-炔-1-醇没有直接关系,但这表明它具有潜在的生物学应用。
硝化抑制
具有类似结构的化合物已被用作硝化抑制剂 {svg_4}。这可能表明它在农业中控制氨转化为硝酸盐方面具有潜在的应用。
沉淀反应
该化合物可用于沉淀反应。 例如,当使用1,4-二噁烷作为反应溶剂时,通过将混合物倒入盐酸水溶液中沉淀产物,可以以约90%的产率获得粗产物 {svg_5}.
药物研究
鉴于其潜在的生物活性,该化合物可用于药物研究,以开发新的药物 {svg_6}.
材料科学
属性
IUPAC Name |
1-(4-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUTVNAUVBKDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999975 | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78725-73-2 | |
| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(4-nitrophenyl)prop-2-yn-1-ol inactivate 3α-hydroxysteroid dehydrogenase?
A1: 1-(4-Nitrophenyl)prop-2-yn-1-ol itself doesn't directly inactivate the enzyme. Instead, it acts as a substrate for 3α-hydroxysteroid dehydrogenase. The enzyme oxidizes 1-(4-nitrophenyl)prop-2-yn-1-ol into 1-(4-nitrophenyl)prop-2-yn-1-one []. This ketone product is a potent Michael acceptor. It then inactivates the enzyme by covalently binding to the NAD(P)(+) binding site through a release-and-return mechanism [].
Q2: What evidence suggests that the inactivation occurs at the NAD(P)(+) binding site?
A2: Several lines of evidence point to the NAD(P)(+) binding site as the target for inactivation:
- Protection by NAD(P)H: Micromolar concentrations of NAD(P)H significantly protect the enzyme from inactivation by the Michael acceptor product [].
- Competitive Inhibition: The ketone product acts as a competitive inhibitor of NAD+ binding [].
- Affinity Chromatography: Enzymes inactivated by the Michael acceptor product lose their ability to bind to NAD+ affinity columns [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




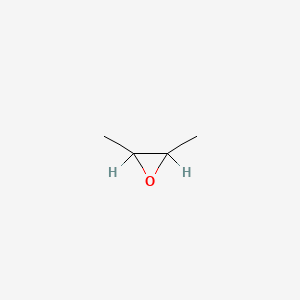
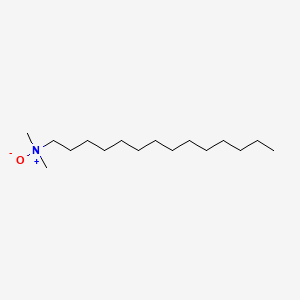
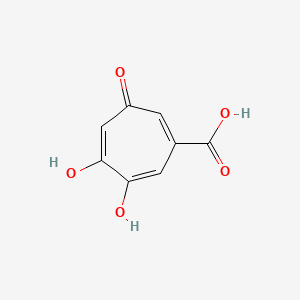

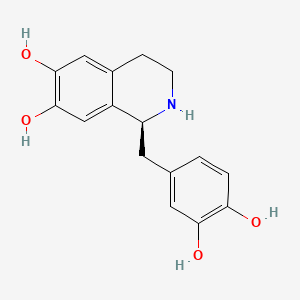
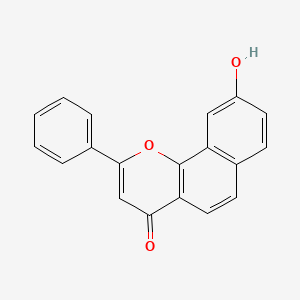
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)
